molecular formula C18H25N5O B11033129 N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-[4-(3-methyl-butoxy)-phenyl]-guanidine

N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-[4-(3-methyl-butoxy)-phenyl]-guanidine

Cat. No.: B11033129
M. Wt: 327.4 g/mol
InChI Key: NJRVSPYIBGUOCS-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(isopentyloxy)phenyl]guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(isopentyloxy)phenyl]guanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 4-(isopentyloxy)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the guanidine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(isopentyloxy)phenyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(isopentyloxy)phenyl]guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-2-pyrimidinyl)-N’-phenylguanidine
  • N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(methoxy)phenyl]guanidine
  • N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(ethoxy)phenyl]guanidine

Uniqueness

N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(isopentyloxy)phenyl]guanidine is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature might confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-[4-(3-methylbutoxy)phenyl]guanidine

InChI

InChI=1S/C18H25N5O/c1-12(2)9-10-24-16-7-5-15(6-8-16)22-17(19)23-18-20-13(3)11-14(4)21-18/h5-8,11-12H,9-10H2,1-4H3,(H3,19,20,21,22,23)

InChI Key

NJRVSPYIBGUOCS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OCCC(C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCCC(C)C)C

solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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